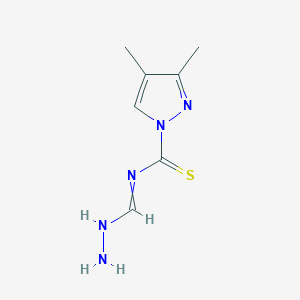
N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazinylmethylidene group attached to a pyrazole ring, which is further substituted with dimethyl groups and a carbothioamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide typically involves the condensation reaction between 3,4-dimethyl-1H-pyrazole-1-carbothioamide and hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydrazinylmethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
科学研究应用
N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties. It is used in the synthesis of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological system being studied .
相似化合物的比较
Similar Compounds
- N-(Hydrazinylmethylidene)-1H-pyrazole-1-carbothioamide
- N-(Hydrazinylmethylidene)-3-methyl-1H-pyrazole-1-carbothioamide
- N-(Hydrazinylmethylidene)-4-methyl-1H-pyrazole-1-carbothioamide
Uniqueness
N-(Hydrazinylmethylidene)-3,4-dimethyl-1H-pyrazole-1-carbothioamide is unique due to the presence of both dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds. Additionally, the combination of hydrazinylmethylidene and carbothioamide functionalities provides a versatile platform for further chemical modifications and derivatization .
属性
CAS 编号 |
143614-15-7 |
|---|---|
分子式 |
C7H11N5S |
分子量 |
197.26 g/mol |
IUPAC 名称 |
N-(hydrazinylmethylidene)-3,4-dimethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C7H11N5S/c1-5-3-12(11-6(5)2)7(13)9-4-10-8/h3-4H,8H2,1-2H3,(H,9,10,13) |
InChI 键 |
XJDNURITAHYFLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1C)C(=S)N=CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


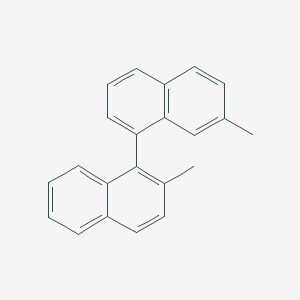
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
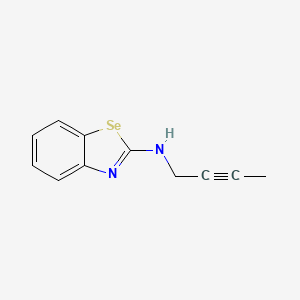
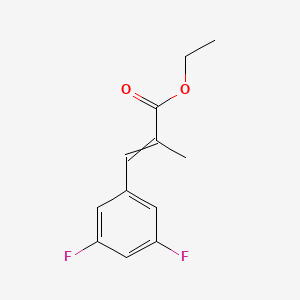
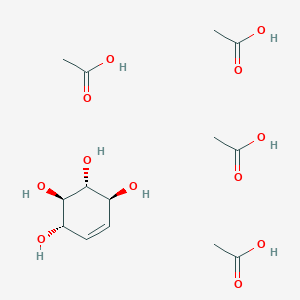
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)

![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
